2-(Quinolin-8-YL)acetaldehyde

Vue d'ensemble

Description

2-(Quinolin-8-YL)acetaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is also known by its chemical name 2-(quinolin-8-yl)acetaldehyde .

Synthesis Analysis

The synthesis of 2-(Quinolin-8-YL)acetaldehyde can be achieved through a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2 (quinoline‐8‐yl) 3‐methylbenzaldehydes and 1‐naphthaldehydes . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .Molecular Structure Analysis

The molecular structure of 2-(Quinolin-8-YL)acetaldehyde consists of a quinoline ring attached to an acetaldehyde group . The exact mass of the molecule is 171.06800 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-8-YL)acetaldehyde include a predicted boiling point of 331.8±17.0 °C, a predicted density of 1.165±0.06 g/cm3, and a predicted pKa of 4.36±0.17 .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity : A study by Chabukswar et al. (2012) described the synthesis of (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one derivatives from 7-acetaldehyde-8-hydroxy quinoline. These compounds were evaluated for their antibacterial activity, showing significant potential with minimum inhibitory concentration (MIC) values of 100 µg/ml for compounds with higher zones of inhibition (Chabukswar et al., 2012).

Role in Alcoholism : Cohen & Collins (1970) investigated the condensation of epinephrine and norepinephrine with acetaldehyde, leading to the formation of tetrahydroisoquinoline alkaloids. This study suggested a potential role of such alkaloids in altering behavior during and after alcohol ingestion (Cohen & Collins, 1970).

Quinoline Synthesis : Kobayashi et al. (2004) described an efficient method for synthesizing quinoline derivatives by treating 2-isocyanostyrene derivatives with aldehydes. This method is relevant for the synthesis of quinolines with various substituents (Kobayashi et al., 2004).

Synthesis of Carbaldehyde Dimethyl Acetals : Liu et al. (2013) presented a method for cross-coupling quinoxalines with methanol, leading to 2-quinoxalinyl carbaldehyde dimethyl acetals. This process involved multiple bond cleavages and formations between methanol and N-heterocycles (Liu et al., 2013).

Fluorescent Sensor Development : Zhou et al. (2012) developed a fluorescent sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms for selectively detecting Cd(2+) ions. This sensor could distinguish Cd(2+) from Zn(2+) ions using different sensing mechanisms (Zhou et al., 2012).

Chemistry of 2-Chloroquinoline-3-Carbaldehyde : Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering their synthesis and biological evaluation. This review highlighted the versatility and applications of these compounds in synthetic and medicinal chemistry (Hamama et al., 2018).

Synthesis of Quinoline Derivatives : Zhao et al. (2007) developed a method for synthesizing 4-functionalized quinoline derivatives, a process involving a one-pot reaction with various arylamines and aldehydes (Zhao et al., 2007).

Orientations Futures

Quinoline derivatives, such as 2-(Quinolin-8-YL)acetaldehyde, have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This could be a potential future direction for the research and development of 2-(Quinolin-8-YL)acetaldehyde and similar compounds.

Propriétés

IUPAC Name |

2-quinolin-8-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQUEYCXLBJMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627123 | |

| Record name | (Quinolin-8-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-8-YL)acetaldehyde | |

CAS RN |

191228-36-1 | |

| Record name | (Quinolin-8-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

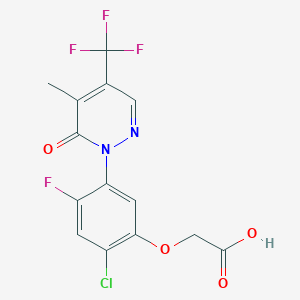

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

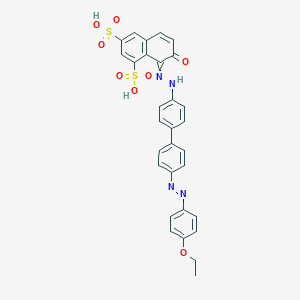

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)